molecular formula C11H15NO B15320836 3-(3-Methoxybenzyl)azetidine

3-(3-Methoxybenzyl)azetidine

Cat. No.: B15320836
M. Wt: 177.24 g/mol
InChI Key: LMNLEARWAHIBCN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxybenzyl)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azetidine N-oxides, while substitution reactions can produce various N-substituted azetidines .

Mechanism of Action

The mechanism of action of 3-(3-Methoxybenzyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ring strain and electronic properties enable it to bind effectively to these targets, modulating their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methoxybenzyl)azetidine is unique due to its four-membered ring structure, which provides a balance between ring strain and stability. This makes it more stable than aziridines but more reactive than pyrrolidines, offering a versatile platform for chemical modifications and applications .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-[(3-methoxyphenyl)methyl]azetidine

InChI

InChI=1S/C11H15NO/c1-13-11-4-2-3-9(6-11)5-10-7-12-8-10/h2-4,6,10,12H,5,7-8H2,1H3

InChI Key

LMNLEARWAHIBCN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CC2CNC2

Origin of Product

United States

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